molecular formula C19H14N2O2 B11998426 (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11998426
M. Wt: 302.3 g/mol
InChI Key: PKAHZTBDGXLQJM-WJDWOHSUSA-N
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Description

The compound (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features both indole and oxazole moieties. These structures are known for their significant biological activities and are often found in natural products and pharmaceuticals. The indole ring is a common motif in many bioactive molecules, while the oxazole ring is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different structures.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays, particularly due to its indole moiety, which is known for its interaction with biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The indole and oxazole rings are common in many drugs, and modifications of this compound could lead to new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within biological systems. These interactions can affect signaling pathways, enzyme activities, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-methyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-ethyl-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The phenyl group at the 2-position of the oxazole ring provides additional stability and potential for further functionalization, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

(4Z)-4-[(1-methylindol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H14N2O2/c1-21-12-14(15-9-5-6-10-17(15)21)11-16-19(22)23-18(20-16)13-7-3-2-4-8-13/h2-12H,1H3/b16-11-

InChI Key

PKAHZTBDGXLQJM-WJDWOHSUSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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